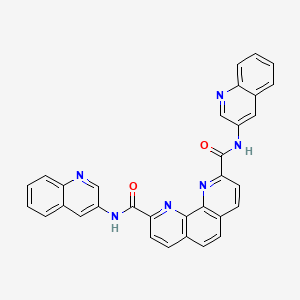

1,10-Phenanthroline-2,9-dicarboxamide, N2,N9-di-3-quinolinyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,10-Phenanthroline-2,9-dicarboxamide, N2,N9-di-3-quinolinyl- is a complex organic compound known for its unique chemical properties and applications. It is derived from 1,10-phenanthroline, a heterocyclic organic compound, and is modified with carboxamide and quinolinyl groups. This compound is of significant interest in various fields, including chemistry, biology, and industrial applications, due to its ability to form stable complexes with metal ions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1,10-Phenanthroline-2,9-dicarboxamide, N2,N9-di-3-quinolinyl- typically involves multiple steps. One common method starts with the reaction of 1,10-phenanthroline with phthalic anhydride to form 1,10-phenanthroline-2,9-dicarboxylic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently treated with 3-quinolinylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1,10-Phenanthroline-2,9-dicarboxamide, N2,N9-di-3-quinolinyl- undergoes various chemical reactions, including:

Complexation: Forms stable complexes with metal ions, particularly transition metals and lanthanides.

Substitution: The amide groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo redox reactions, particularly in the presence of metal ions.

Common Reagents and Conditions

Complexation: Typically involves metal salts such as copper(II) sulfate or iron(III) chloride in aqueous or organic solvents.

Substitution: Common reagents include nucleophiles like amines or thiols under mild conditions.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions.

Major Products Formed

Metal Complexes: The primary products are metal-ligand complexes, which have various applications in catalysis and sensing.

Substituted Derivatives: Products from substitution reactions include various functionalized derivatives with potential biological activity.

Applications De Recherche Scientifique

1,10-Phenanthroline-2,9-dicarboxamide, N2,N9-di-3-quinolinyl- has a wide range of scientific research applications:

Biology: Investigated for its potential as a DNA intercalator and its ability to inhibit certain enzymes.

Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.

Mécanisme D'action

The mechanism of action of 1,10-Phenanthroline-2,9-dicarboxamide, N2,N9-di-3-quinolinyl- involves its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen and oxygen donor atoms. This binding can alter the electronic properties of the metal ions, affecting their reactivity and interactions with other molecules. In biological systems, the compound can intercalate into DNA, disrupting its structure and function, or inhibit enzymes by binding to their active sites .

Comparaison Avec Des Composés Similaires

Similar Compounds

1,10-Phenanthroline: The parent compound, known for its ability to form complexes with metal ions.

2,2’-Bipyridine: Another bidentate ligand with similar complexation properties.

Ethylenediamine: A simpler chelating agent with two nitrogen donor atoms.

Uniqueness

1,10-Phenanthroline-2,9-dicarboxamide, N2,N9-di-3-quinolinyl- is unique due to its combination of carboxamide and quinolinyl groups, which enhance its binding affinity and selectivity for certain metal ions. This makes it particularly useful in applications requiring high specificity, such as metal ion separation and sensing .

Activité Biologique

1,10-Phenanthroline-2,9-dicarboxamide, N2,N9-di-3-quinolinyl- is a complex organic compound with notable biological activity. Its structure features a phenanthroline backbone substituted with carboxamide and quinoline groups, which enhances its potential applications in various fields, including coordination chemistry and biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and interaction with DNA.

The molecular formula of 1,10-Phenanthroline-2,9-dicarboxamide, N2,N9-di-3-quinolinyl- is C32H20N6O2, with a molecular weight of 520.54 g/mol. The compound's structure allows for significant reactivity with metal ions and other biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C32H20N6O2 |

| Molecular Weight | 520.54 g/mol |

| CAS Number | 929895-49-8 |

| SMILES | O=C(c1ccc2c(n1)c1nc(ccc1cc2)C(=O)Nc1cnc2c(c1)cccc2)Nc1cnc2c(c1)cccc2 |

Research indicates that 1,10-Phenanthroline-2,9-dicarboxamide derivatives exhibit significant biological activity through various mechanisms:

- DNA Interaction : The compound has been shown to selectively bind to G-quadruplex DNA structures rather than duplex DNA. This selectivity is crucial for its potential as an anticancer agent .

- Cytotoxicity : Preliminary studies have demonstrated that derivatives of this compound exhibit moderate cytotoxicity against various cancer cell lines, including PC-3 (prostate), DU145 (prostate), HeLa (cervical), MCF-7 (breast), and HT29 (colon). The IC50 values range from 30 to 80 μM for most derivatives, with some showing lower values indicating higher potency .

- Apoptosis Induction : Cell cycle analysis and Annexin V/PI assays indicate that these compounds can induce apoptosis in cancer cells. This effect is similar to other known phenanthroline derivatives with anticancer properties .

Case Study 1: Cytotoxic Activity Assessment

A study evaluated the cytotoxic effects of several derivatives of 1,10-Phenanthroline-2,9-dicarboxamide against different tumor cell lines:

| Compound Name | Cell Line Tested | IC50 (μM) | Selectivity |

|---|---|---|---|

| Derivative A | PC-3 | 18 | High |

| Derivative B | DU145 | 35 | Moderate |

| Derivative C | HeLa | 50 | Moderate |

| Derivative D | MCF-7 | 60 | Low |

| Derivative E | RWPE-1 (normal) | >80 | N/A |

This study highlighted the potential of these compounds to selectively target cancer cells while exhibiting lower toxicity towards normal cells .

Case Study 2: DNA Binding Studies

Another investigation focused on the binding affinity of the compound to G-quadruplex DNA structures using various biophysical techniques:

- FRET-based melting assays showed a strong interaction between the compound and G-quadruplex DNA.

- Circular dichroism (CD) indicated conformational changes in DNA upon binding.

These findings suggest that the compound could serve as a lead for developing new therapeutics targeting G-quadruplexes in cancer treatment .

Propriétés

Numéro CAS |

929895-49-8 |

|---|---|

Formule moléculaire |

C32H20N6O2 |

Poids moléculaire |

520.5 g/mol |

Nom IUPAC |

2-N,9-N-di(quinolin-3-yl)-1,10-phenanthroline-2,9-dicarboxamide |

InChI |

InChI=1S/C32H20N6O2/c39-31(35-23-15-21-5-1-3-7-25(21)33-17-23)27-13-11-19-9-10-20-12-14-28(38-30(20)29(19)37-27)32(40)36-24-16-22-6-2-4-8-26(22)34-18-24/h1-18H,(H,35,39)(H,36,40) |

Clé InChI |

DBUNRIODTZOIEO-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C=C(C=N2)NC(=O)C3=NC4=C(C=CC5=C4N=C(C=C5)C(=O)NC6=CC7=CC=CC=C7N=C6)C=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.